6-cyclopropyl-5-fluoro-N-(2-phenoxyethyl)pyrimidin-4-amine
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Overview
Description
6-cyclopropyl-5-fluoro-N-(2-phenoxyethyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-5-fluoro-N-(2-phenoxyethyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. The choice of boron reagents and palladium catalysts plays a crucial role in the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-5-fluoro-N-(2-phenoxyethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
6-cyclopropyl-5-fluoro-N-(2-phenoxyethyl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 6-cyclopropyl-5-fluoro-N-(2-phenoxyethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine: Known for its acaricidal activity.
4-cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide: Used in the synthesis of pharmacologically active compounds.
Uniqueness
6-cyclopropyl-5-fluoro-N-(2-phenoxyethyl)pyrimidin-4-amine is unique due to its specific structural features, such as the presence of a cyclopropyl group and a phenoxyethyl moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H16FN3O |
---|---|
Molecular Weight |
273.30 g/mol |
IUPAC Name |
6-cyclopropyl-5-fluoro-N-(2-phenoxyethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C15H16FN3O/c16-13-14(11-6-7-11)18-10-19-15(13)17-8-9-20-12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,17,18,19) |
InChI Key |
DJMVRADWEHWDSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)NCCOC3=CC=CC=C3)F |
Origin of Product |
United States |
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